Cloruro de 3-cloro-2,4,5-trifluorobenzoílo

Descripción general

Descripción

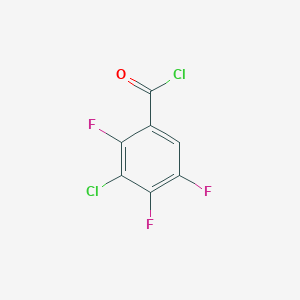

3-Chloro-2,4,5-trifluorobenzoyl chloride is an organic compound with the molecular formula C7HCl2F3O. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Aplicaciones Científicas De Investigación

3-Chloro-2,4,5-trifluorobenzoyl chloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their effects on biological systems.

Medicine: It is involved in the development of new drugs, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

Target of Action

Similar compounds like 2,4,5-trifluorobenzoyl chloride have been used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics . This suggests that the compound might interact with biological targets in a similar manner.

Mode of Action

This suggests that 3-Chloro-2,4,5-trifluorobenzoyl chloride might interact with its targets by acylation, leading to the formation of new covalent bonds and resulting in changes to the target molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other reactive species can affect the reactivity and stability of 3-Chloro-2,4,5-trifluorobenzoyl chloride . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloro-2,4,5-trifluorobenzoyl chloride can be synthesized through the chlorination of 2,4,5-trifluorobenzoic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-2,4,5-trifluorobenzoyl chloride involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2,4,5-trifluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction occurs when a nucleophile attacks the carbonyl carbon, replacing the chlorine atom.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-chloro-2,4,5-trifluorobenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines or alcohols are used under basic conditions.

Hydrolysis: Water or aqueous bases like sodium hydroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Nucleophilic substitution: Produces substituted benzoyl derivatives.

Hydrolysis: Yields 3-chloro-2,4,5-trifluorobenzoic acid.

Reduction: Forms the corresponding alcohol.

Comparación Con Compuestos Similares

- 2,4,5-Trifluorobenzoyl chloride

- 3,4,5-Trifluorobenzoyl chloride

- 2,3,4,5-Tetrafluorobenzoyl chloride

Comparison: 3-Chloro-2,4,5-trifluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination enhances its reactivity compared to compounds with only fluorine substitutions. The chlorine atom increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Actividad Biológica

3-Chloro-2,4,5-trifluorobenzoyl chloride (CAS Number: 101513-78-4) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇HCl₂F₃O

- Molecular Weight : 228.98 g/mol

- Physical State : Liquid

- Purity : 95%

- Storage Conditions : Inert atmosphere, room temperature

3-Chloro-2,4,5-trifluorobenzoyl chloride functions primarily as an acylating agent. Its trifluoromethyl groups enhance lipophilicity, which can improve membrane permeability and influence its interaction with biological targets. The chlorinated benzoyl moiety is known for its ability to modify proteins and nucleic acids through acylation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study demonstrated that trifluoromethyl-substituted benzoyl chlorides possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chloro-2,4,5-trifluorobenzoyl chloride | Staphylococcus aureus | 32 µg/mL |

| 3-Chloro-2,4,5-trifluorobenzoyl chloride | Escherichia coli | 64 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that 3-chloro-2,4,5-trifluorobenzoyl chloride exhibits dose-dependent toxicity in various cancer cell lines. A notable study reported IC50 values of approximately 15 µM against human breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .

Study on Anticancer Properties

A recent investigation focused on the anticancer properties of fluorinated benzoyl chlorides. The study utilized MCF-7 and A549 cell lines to evaluate the compound's effects on cell proliferation and apoptosis. Results indicated that treatment with 3-chloro-2,4,5-trifluorobenzoyl chloride led to significant reductions in cell viability and increased apoptotic markers compared to untreated controls .

Research on Enzyme Inhibition

Another study explored the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The results suggested that it could inhibit xanthine oxidase activity, which is relevant for conditions like gout . This inhibition could be attributed to the compound's ability to modify enzyme active sites through acylation.

Safety and Handling

Given its corrosive nature and potential health hazards (e.g., skin irritation), appropriate safety measures should be implemented when handling 3-chloro-2,4,5-trifluorobenzoyl chloride. Personal protective equipment (PPE) such as gloves and goggles is recommended .

Propiedades

IUPAC Name |

3-chloro-2,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDMMCZBIKXEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382002 | |

| Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-78-4 | |

| Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.